![molecular formula C17H17N5O3S B2858730 2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034585-85-6](/img/structure/B2858730.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide” is a chemical compound that has been studied for its potential applications . It is known to be used primarily as a reducing agent for photocatalysts that reduce carbon dioxide .
Synthesis Analysis
The synthesis of this compound involves the use of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors . The structural optimization was performed to obtain more efficient derivatives . The most promising inhibitors were found to be compounds with IC values of 2.09 ± 0.04 and 0.71 ± 0.02 µM, respectively .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR, 1 H NMR, EI-MS and elemental analysis studies . The corresponding photo-physical properties of the enzyme reaction product were characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis
The compound has been studied for its α-glucosidase inhibitory activity . Fluorescence quenching experiment confirmed the direct binding of the compound with α-glucosidase . Kinetic study revealed that the compound is a non-competitive inhibitor .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic synthesis has led to the development of novel compounds, including acetamide derivatives with potential biological activities. Duran and Canbaz (2013) explored the synthesis of drug precursors, focusing on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. These compounds exhibited varied protonation states, indicating their potential utility in chemical and pharmaceutical research Duran & Canbaz, 2013.
Biological Activities
The exploration of biological activities is a significant application of such compounds. Studies have shown that derivatives of the compound may possess anticancer, antimicrobial, and antioxidant properties. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and investigated their anticancer activities against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, finding reasonable anticancer activity against melanoma-type cell lines Duran & Demirayak, 2012.
Antioxidant and Antimicrobial Properties
Hamama et al. (2013) embarked on a study to synthesize new N-substituted-2-amino-1,3,4-thiadiazoles, assessing their antioxidant and antitumor evaluations. This research highlighted the potential of these compounds in developing treatments that exhibit promising activities against certain cancer types and possess antioxidant properties Hamama et al., 2013.
Mechanism of Action
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-20-15-8-7-12(9-16(15)21(2)26(20,24)25)19-17(23)10-22-11-18-13-5-3-4-6-14(13)22/h3-9,11H,10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDYWAIMMPFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide |
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